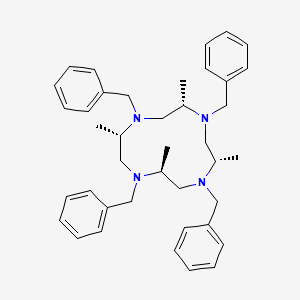

Tetrabenzylamino-tetramethyl Cyclen

Description

Tetrabenzylamino-tetramethyl Cyclen is a macrocyclic compound derived from cyclen (1,4,7,10-tetraazacyclododecane), featuring four benzylamino (-NHCH₂C₆H₅) and four methyl (-CH₃) substituents on its nitrogen atoms. This structural modification enhances its lipophilicity and steric bulk compared to unmodified cyclen, making it suitable for applications requiring selective molecular recognition or catalysis in nonpolar environments .

Properties

Molecular Formula |

C40H52N4 |

|---|---|

Molecular Weight |

588.9 g/mol |

IUPAC Name |

(2S,5S,8S,11S)-1,4,7,10-tetrabenzyl-2,5,8,11-tetramethyl-1,4,7,10-tetrazacyclododecane |

InChI |

InChI=1S/C40H52N4/c1-33-25-42(30-38-19-11-6-12-20-38)35(3)27-44(32-40-23-15-8-16-24-40)36(4)28-43(31-39-21-13-7-14-22-39)34(2)26-41(33)29-37-17-9-5-10-18-37/h5-24,33-36H,25-32H2,1-4H3/t33-,34-,35-,36-/m0/s1 |

InChI Key |

KZFWPVSGLITODH-ZYADHFCISA-N |

Isomeric SMILES |

C[C@H]1CN([C@H](CN([C@H](CN([C@H](CN1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C)CC5=CC=CC=C5 |

Canonical SMILES |

CC1CN(C(CN(C(CN(C(CN1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C)CC5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrabenzylamino-tetramethyl Cyclen typically involves the N-tetraalkylation of cyclen. One efficient protocol uses a partially miscible aqueous-organic solvent system with benzyl bromide as the alkylating agent. The reaction mixture is shaken, not stirred, to achieve optimal results . The general reaction conditions include:

Solvent: Aqueous-organic solvent system

Reagent: Benzyl bromide

Temperature: Room temperature

Method: Shaking the reaction mixture

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Tetrabenzylamino-tetramethyl Cyclen undergoes various chemical reactions, including:

Substitution Reactions: The benzylamino groups can participate in nucleophilic substitution reactions.

Complexation Reactions: The compound forms stable complexes with metal ions, which can be utilized in various applications.

Common Reagents and Conditions

Reagents: Benzyl bromide, metal salts (for complexation)

Conditions: Room temperature, aqueous-organic solvent systems

Major Products

Substitution Products: Derivatives with different substituents on the benzylamino groups.

Metal Complexes: Stable complexes with metal ions such as Bi and Ac.

Scientific Research Applications

Tetrabenzylamino-tetramethyl Cyclen has a wide range of applications in scientific research, including:

Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.

Biology: Investigated for its potential as a chelating agent in biological systems.

Medicine: Explored for its use in radiopharmaceuticals for targeted radiotherapy.

Industry: Utilized in the development of catalysts and fluorescent probes.

Mechanism of Action

The mechanism of action of Tetrabenzylamino-tetramethyl Cyclen involves its ability to form stable complexes with metal ions. The benzylamino groups and the cyclen ring provide multiple coordination sites, allowing the compound to chelate metal ions effectively. This chelation enhances the stability and solubility of the metal complexes, making them suitable for various applications.

Comparison with Similar Compounds

Quaternary-Ammonium Cyclen (Q_Cyclen)

- Substituents: Four quaternary ammonium groups (-N⁺(CH₃)₃) instead of benzylamino/methyl.

- Application: Used in supramolecular-coordinated nanofiltration membranes for lithium extraction from brine.

- Performance : Exhibits exceptional Li⁺/Mg²⁺ selectivity (Li⁺ permeance: 2.1 L·m⁻²·h⁻¹·bar⁻¹; Li⁺/Mg²⁺ selectivity ratio: 45.6) due to Donnan exclusion and size-sieving effects .

- Key Difference: Q_Cyclen’s charged substituents enhance ion selectivity, whereas Tetrabenzylamino-tetramethyl Cyclen’s benzyl groups may favor interactions with hydrophobic substrates.

Zn(II)-Cyclen with Alkyl Chains

- Structure : Zn(II)-coordinated cyclen with long alkyl chains (e.g., C₁₂H₂₅).

- Application : Catalytic hydrolysis of 4-nitrophenyl acetate in micellar solutions.

- Performance : Achieves 98% ester cleavage efficiency in co-micellar systems with Triton X-100 .

- Comparison: The benzyl groups in this compound could similarly enhance micelle formation but may reduce catalytic activity due to steric hindrance.

Metal-Complexed Cyclen Derivatives

Cu(II)/Co(III)-Cyclen Micellar Complexes

- Structure : Cu(II) or Co(III) coordinated to cyclen with amphiphilic substituents.

- Application : DNA and protein cleavage.

- Performance : Co(III)-cyclen exhibits syn-anti conformational stability (NMR/X-ray confirmed), critical for substrate binding . Cu(II)-cyclen micelles show 80% DNA cleavage efficiency under physiological conditions .

- Contrast: this compound lacks metal coordination in its native form but could serve as a precursor for metal complexes with tailored steric environments.

Bis(Zn(II)-Cyclen) Complexes with Bipyridyl Linkers

- Structure : Two Zn(II)-cyclen units connected via 2,2'-bipyridyl (bpy) linkers.

- Application: Catalytic hydrolysis of phosphate monoesters (e.g., mono(4-nitrophenyl) phosphate).

- Performance : Achieves 95% substrate conversion in CHCl₃/H₂O biphasic systems .

- Differentiation: The tetramethyl groups in this compound might stabilize metal coordination but reduce linker flexibility compared to bpy-based systems.

Data Table: Comparative Analysis of Cyclen Derivatives

Research Findings and Discussion

- Conformational Stability: Co(III)-cyclen complexes favor syn-anti conformations, optimizing substrate binding . This compound’s bulky substituents may enforce similar stereochemical control.

- Catalytic vs. Separation Applications: Metal-free cyclen derivatives (e.g., Q_Cyclen) excel in ion selectivity, while metal-coordinated variants dominate catalysis. The benzyl groups in this compound could bridge these roles by enabling both hydrophobic interactions and metal coordination .

- Steric Effects: Benzylamino groups may hinder catalytic active sites but enhance membrane integration for separation technologies, as seen in Q_Cyclen’s nanofiltration performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.